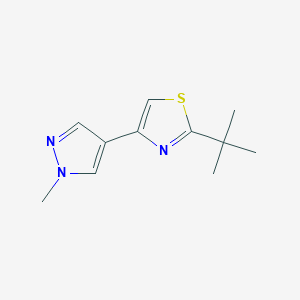
5-(4-ethylazepane-1-carbonyl)-2-methyl-1H-pyridin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-ethylazepane-1-carbonyl)-2-methyl-1H-pyridin-4-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as E64d and belongs to the class of cysteine protease inhibitors.
Mecanismo De Acción
The mechanism of action of 5-(4-ethylazepane-1-carbonyl)-2-methyl-1H-pyridin-4-one involves the formation of a covalent bond between the compound and the active site of cysteine proteases. This covalent bond irreversibly inhibits the enzyme and prevents it from carrying out its physiological function. The inhibition of cysteine proteases by 5-(4-ethylazepane-1-carbonyl)-2-methyl-1H-pyridin-4-one has been shown to be highly specific and selective.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(4-ethylazepane-1-carbonyl)-2-methyl-1H-pyridin-4-one depend on the specific cysteine protease that is inhibited. In general, the inhibition of cysteine proteases can lead to a variety of effects such as the inhibition of viral replication, the modulation of the immune response, and the induction of apoptosis in cancer cells. However, the specific effects of 5-(4-ethylazepane-1-carbonyl)-2-methyl-1H-pyridin-4-one on different cysteine proteases require further investigation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-(4-ethylazepane-1-carbonyl)-2-methyl-1H-pyridin-4-one in lab experiments is its high specificity and selectivity for cysteine proteases. This allows researchers to study the specific role of cysteine proteases in various physiological processes without interfering with other enzymes. However, one of the limitations of using this compound is its irreversible inhibition of cysteine proteases. This can make it difficult to study the recovery of enzyme function after inhibition.
Direcciones Futuras
There are several future directions for the study of 5-(4-ethylazepane-1-carbonyl)-2-methyl-1H-pyridin-4-one. One direction is the development of more specific and selective inhibitors of cysteine proteases. This could lead to the development of new therapies for diseases such as cancer and viral infections. Another direction is the investigation of the role of cysteine proteases in various physiological processes such as autophagy and inflammation. Finally, the use of 5-(4-ethylazepane-1-carbonyl)-2-methyl-1H-pyridin-4-one in combination with other compounds could lead to the development of novel therapies for various diseases.
Métodos De Síntesis
The synthesis of 5-(4-ethylazepane-1-carbonyl)-2-methyl-1H-pyridin-4-one involves the reaction of 2-methyl-1H-pyridin-4-one with 4-ethylazepane-1-carbonyl chloride in the presence of a base such as triethylamine. The reaction proceeds at room temperature and results in the formation of the desired compound. The purity of the compound can be improved by recrystallization.
Aplicaciones Científicas De Investigación
5-(4-ethylazepane-1-carbonyl)-2-methyl-1H-pyridin-4-one has been extensively studied for its potential applications in various fields of scientific research. One of the main applications of this compound is in the field of protease research. This compound is a potent inhibitor of cysteine proteases, which are enzymes that play a critical role in various physiological processes such as digestion, immune response, and apoptosis. By inhibiting these enzymes, 5-(4-ethylazepane-1-carbonyl)-2-methyl-1H-pyridin-4-one can be used to study the role of cysteine proteases in various diseases such as cancer, Alzheimer's disease, and viral infections.
Propiedades
IUPAC Name |
5-(4-ethylazepane-1-carbonyl)-2-methyl-1H-pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-3-12-5-4-7-17(8-6-12)15(19)13-10-16-11(2)9-14(13)18/h9-10,12H,3-8H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNWHBBAKANONMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCN(CC1)C(=O)C2=CNC(=CC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Azaspiro[4.5]decan-2-yl-[1-(2-piperidin-1-ylethyl)pyrazol-4-yl]methanone](/img/structure/B7629896.png)

![N-(1-methylcycloheptyl)-7-oxabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7629907.png)
![6,7-dihydro-4H-thieno[3,2-c]thiopyran-4-yl-(3,3-dimethylmorpholin-4-yl)methanone](/img/structure/B7629908.png)

![2-Azabicyclo[2.2.1]heptan-2-yl-(3-methylimidazo[1,5-a]pyridin-1-yl)methanone](/img/structure/B7629917.png)



![7a-Methyl-3-(2-methylazepane-1-carbonyl)-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazol-5-one](/img/structure/B7629951.png)
![(8-Methyl-2-azaspiro[4.5]decan-2-yl)-(oxolan-2-yl)methanone](/img/structure/B7629957.png)


